molecular formula C18H19NO3 B268632 N-[3-(allyloxy)phenyl]-3-ethoxybenzamide

N-[3-(allyloxy)phenyl]-3-ethoxybenzamide

Cat. No.: B268632
M. Wt: 297.3 g/mol
InChI Key: DIXXDCZEWSDVCA-UHFFFAOYSA-N
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Description

N-[3-(allyloxy)phenyl]-3-ethoxybenzamide is a synthetic benzamide derivative characterized by a biaryl amide core structure. The compound features an allyloxy group (-O-CH2-CH=CH2) at the meta position of the aniline ring and an ethoxy substituent (-OCH2CH3) at the para position of the benzamide moiety. ethoxy, para vs. meta) likely influencing its pharmacological profile.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

3-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C18H19NO3/c1-3-11-22-17-10-6-8-15(13-17)19-18(20)14-7-5-9-16(12-14)21-4-2/h3,5-10,12-13H,1,4,11H2,2H3,(H,19,20)

InChI Key

DIXXDCZEWSDVCA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-[3-(allyloxy)phenyl]-4-methoxybenzamide (Romo et al., 2017) Structure: Methoxy (-OCH3) at the benzamide's para position. Activity: Exhibits 90% inhibition of C. albicans filamentation at 10 µM, reducing biofilm formation by 50% . The meta-positioned allyloxy group may enhance steric interactions compared to para-substituted analogs.
  • 3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide (CAS 869534-13-4)

    • Structure : Chlorine substituent on the benzamide and a methoxy group on the adjacent phenyl ring.
    • Impact : Chlorine increases molecular polarity and may improve target selectivity but could reduce membrane permeability compared to the ethoxy group .

Functional Group Modifications

  • N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide () Structure: Incorporates a hydrazine linker and propoxy group. However, increased molecular complexity could reduce bioavailability compared to the simpler benzamide core of the target compound .
  • 3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide (CAS 791799-96-7) Structure: Ethoxyacetyl amino substituent introduces a flexible side chain. Impact: The ethoxy group here is part of a larger substituent, which may improve solubility but reduce penetration into hydrophobic binding pockets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Potential Bioactivity
N-[3-(allyloxy)phenyl]-3-ethoxybenzamide (Target) C18H19NO3 (inferred) ~297.35 3-allyloxy, 3-ethoxy Antifungal (predicted)
N-[3-(allyloxy)phenyl]-4-methoxybenzamide C17H17NO3 283.32 3-allyloxy, 4-methoxy Inhibits C. albicans filamentation
3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide C22H20ClNO3 405.85 3-chloro, 2-methoxy Undisclosed (structural analog)
3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide C18H20N2O4 328.36 Ethoxyacetyl amino, 4-methoxy Undisclosed

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